molecular formula C19H16N2O3 B12208684 (2E)-3-(4-methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide

(2E)-3-(4-methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide

Cat. No.: B12208684
M. Wt: 320.3 g/mol
InChI Key: XAFIJQVIHVKKDR-FMIVXFBMSA-N
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Description

(2E)-3-(4-methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This particular compound features a methoxyphenyl group and a phenyl-substituted oxazole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of the methoxyphenyl group:

    Formation of the enamide: The final step involves the formation of the enamide through a condensation reaction between the oxazole derivative and the methoxyphenyl derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or tool for studying biological processes.

    Medicine: As a potential therapeutic agent or drug candidate.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide would depend on its specific biological or chemical target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide: Unique due to its specific substitution pattern and functional groups.

    Other Enamides: Compounds with similar enamide structures but different substituents.

    Oxazole Derivatives: Compounds with oxazole rings but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a methoxyphenyl group and a phenyl-substituted oxazole ring, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide

InChI

InChI=1S/C19H16N2O3/c1-23-16-10-7-14(8-11-16)9-12-18(22)20-19-13-17(21-24-19)15-5-3-2-4-6-15/h2-13H,1H3,(H,20,22)/b12-9+

InChI Key

XAFIJQVIHVKKDR-FMIVXFBMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=NO2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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